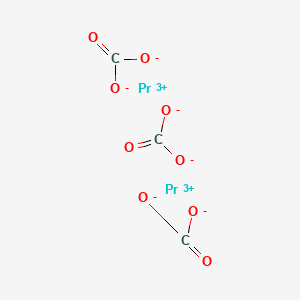
Dipraseodymium tricarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipraseodymium tricarbonate is a chemical compound with the formula ( \text{Pr}_2(\text{CO}_3)_3 ). It is a rare earth carbonate that contains praseodymium in its +3 oxidation state. This compound is typically found in a hydrated form and is known for its green crystalline appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipraseodymium tricarbonate can be synthesized through the reaction of praseodymium salts with sodium carbonate or ammonium carbonate in an aqueous solution. The reaction typically proceeds as follows: [ 2 \text{PrCl}_3 + 3 \text{Na}_2\text{CO}_3 + 8 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 \cdot 8 \text{H}_2\text{O} + 6 \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled precipitation of praseodymium carbonate from praseodymium chloride solutions using sodium carbonate under specific temperature and pH conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Dipraseodymium tricarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium oxide.
Reduction: Under certain conditions, it can be reduced to praseodymium metal.
Substitution: It can react with acids to form praseodymium salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves reaction with strong acids like hydrochloric acid.
Major Products
Oxidation: Praseodymium oxide (( \text{Pr}_2\text{O}_3 ))
Reduction: Praseodymium metal (( \text{Pr} ))
Substitution: Praseodymium chloride (( \text{PrCl}_3 )) and carbon dioxide (( \text{CO}_2 ))
Wissenschaftliche Forschungsanwendungen
Dipraseodymium tricarbonate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in radiopharmaceuticals.
Industry: Utilized in the production of praseodymium-based materials for electronics and optics
Wirkmechanismus
The mechanism by which dipraseodymium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it may interact with cellular components, potentially affecting cellular processes. In industrial applications, its role as a precursor allows for the formation of various praseodymium-based materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Praseodymium(III) carbonate hydrate
- Praseodymium oxide
- Praseodymium chloride
Uniqueness
Dipraseodymium tricarbonate is unique due to its specific carbonate structure and its hydrated form, which distinguishes it from other praseodymium compounds. Its ability to act as a precursor for various praseodymium-based materials makes it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
5895-45-4 |
|---|---|
Molekularformel |
C3O9Pr2 |
Molekulargewicht |
461.84 g/mol |
IUPAC-Name |
praseodymium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Pr/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
XIRHLBQGEYXJKG-UHFFFAOYSA-H |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
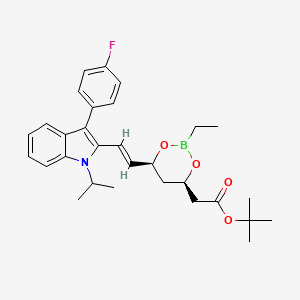
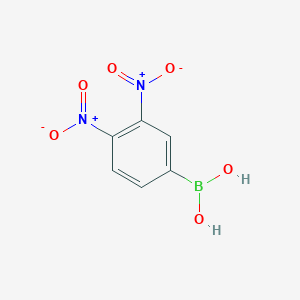
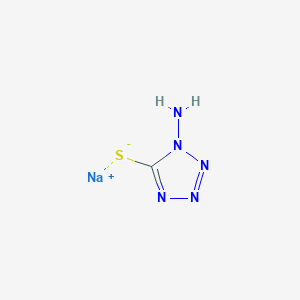
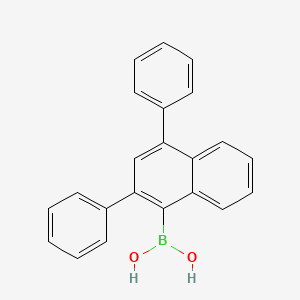
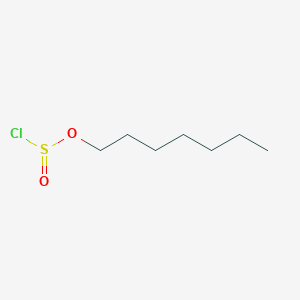
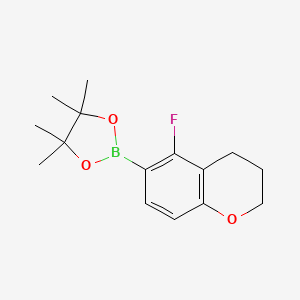
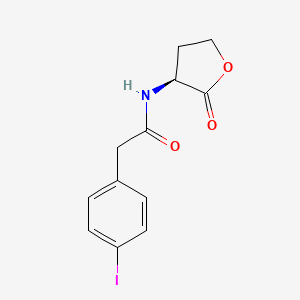

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
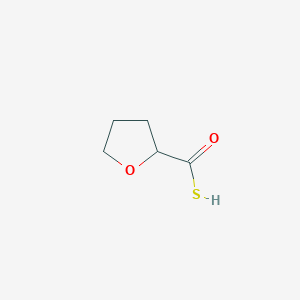
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
